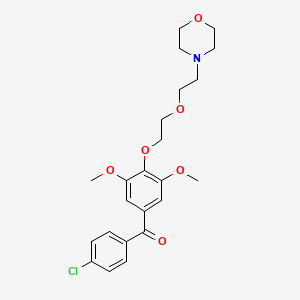
Benzophenone, 4'-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzophenone, 4’-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- is a complex organic compound known for its unique chemical structure and properties It is a derivative of benzophenone, characterized by the presence of chloro, dimethoxy, and morpholinoethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzophenone, 4’-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- typically involves multiple steps. One common method includes the reaction of 4-chloro-3,5-dimethoxybenzoyl chloride with 2-(2-morpholinoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzophenone, 4’-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- Benzophenone
- 4-Chlorobenzophenone
- 3,5-Dimethoxybenzophenone
- 4-(2-(2-Morpholinoethoxy)ethoxy)benzophenone
Comparison: Compared to its analogs, Benzophenone, 4’-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- exhibits unique properties due to the presence of multiple functional groupsFor example, the morpholinoethoxy group enhances its solubility and interaction with biological molecules, making it more versatile in research and industrial applications .
Eigenschaften
CAS-Nummer |
31858-72-7 |
|---|---|
Molekularformel |
C23H28ClNO6 |
Molekulargewicht |
449.9 g/mol |
IUPAC-Name |
(4-chlorophenyl)-[3,5-dimethoxy-4-[2-(2-morpholin-4-ylethoxy)ethoxy]phenyl]methanone |
InChI |
InChI=1S/C23H28ClNO6/c1-27-20-15-18(22(26)17-3-5-19(24)6-4-17)16-21(28-2)23(20)31-14-13-30-12-9-25-7-10-29-11-8-25/h3-6,15-16H,7-14H2,1-2H3 |
InChI-Schlüssel |
YNDNXGTXNIOZDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OCCOCCN2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
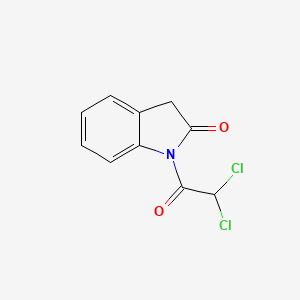
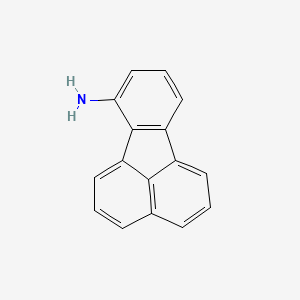

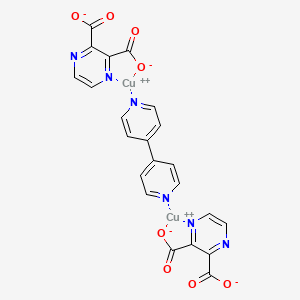
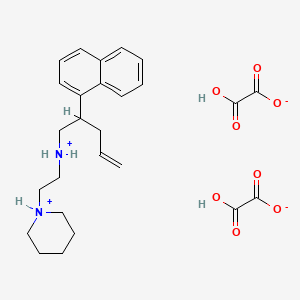
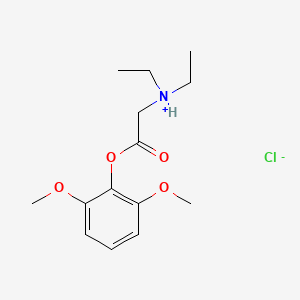
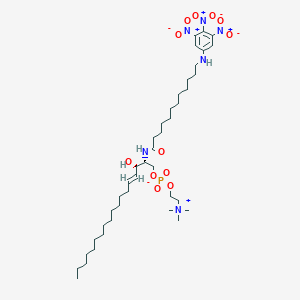
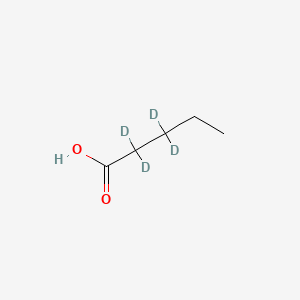
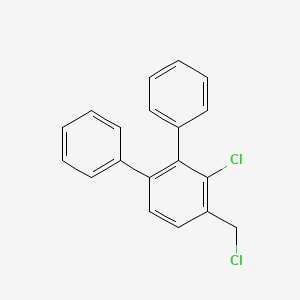
![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
